![molecular formula C19H16FNO3 B2859256 Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 931313-57-4](/img/structure/B2859256.png)
Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
This compound is a derivative of quinolone, a type of synthetic antimicrobial agent . Quinolones are known for their broad-spectrum antibacterial activity.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic system, which includes a benzene ring and a pyridone ring . The specific structure of this compound would depend on the positions and nature of its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific information on this compound, it’s difficult to provide an accurate analysis.Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is involved in various synthetic chemical reactions. For instance, it undergoes N-alkylation, hydrolysis, and benzylation to produce derivatives with potential applications in medicinal chemistry. These reactions provide insights into the structural and functional versatility of this compound, opening avenues for further research and development in pharmaceuticals and chemical synthesis (Rádl & Kovářová, 1991).
Antibacterial Activity
The compound has been studied for its antibacterial properties. Research indicates that certain derivatives demonstrate significant antibacterial activities, making it a valuable candidate for further exploration in the development of new antibacterial agents (Sheu et al., 1998).
Structure-Activity Relationships
Investigations into the structure-activity relationships of this compound have led to the synthesis of polysubstituted derivatives, which show enhanced antibacterial activity compared to existing treatments. This underscores the potential of this compound in antibiotic drug discovery (Koga et al., 1980).
Synthetic Pathways and Intermediates
The synthesis of Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as an intermediate in the preparation of other chemical compounds is a crucial aspect of its applications. It serves as a stepping stone in the synthesis of more complex molecules, illustrating its significance in organic chemistry (Rádl, 1994).
Regioselectivity in Synthesis
Research on the regioselectivity of reactions involving this compound provides insights into its chemical behavior and potential applications in the synthesis of target-specific molecules. This is particularly relevant in the context of designing drugs with precise mechanisms of action (Batalha et al., 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl 1-benzyl-6-fluoro-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-2-24-19(23)16-12-21(11-13-6-4-3-5-7-13)17-9-8-14(20)10-15(17)18(16)22/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIVPDNUXHHFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
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